molecular formula C16H28N2O4S2 B8657709 ethyl 2-((1R,3R)-3-(N-sulfinyl)amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate

ethyl 2-((1R,3R)-3-(N-sulfinyl)amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate

Cat. No.: B8657709
M. Wt: 376.5 g/mol
InChI Key: PVGZSUZLFWZUTA-UHFFFAOYSA-N
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Description

Ethyl 2-((1R,3R)-3-(N-sulfinyl)amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1R,3R)-3-(N-sulfinyl)amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate typically involves multi-step organic reactions. The starting materials may include thiazole derivatives, sulfinyl amines, and other organic reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1R,3R)-3-(N-sulfinyl)amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfinyl groups to sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiazole ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((1R,3R)-3-(N-sulfinyl)amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate
  • Ethyl 2-((1R,3R)-3-(N-sulfinyl)amino-1-hydroxy-4-ethylpentyl)thiazole-4-carboxylate

Uniqueness

Ethyl 2-((1R,3R)-3-(N-sulfinyl)amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is unique due to its specific functional groups and stereochemistry. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H28N2O4S2

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 2-[3-(tert-butylsulfinylamino)-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H28N2O4S2/c1-7-22-15(20)12-9-23-14(17-12)13(19)8-11(10(2)3)18-24(21)16(4,5)6/h9-11,13,18-19H,7-8H2,1-6H3

InChI Key

PVGZSUZLFWZUTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(CC(C(C)C)NS(=O)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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